

An In-depth Technical Guide to the Spectroscopic Identification of 2-Nitrophenol

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Compound of Interest

Compound Name: 2-Nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data and analytical methodologies required for the unambiguous identification of **2-Nitrophenol**. The information presented herein is intended to serve as a practical resource for researchers involved in organic synthesis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic data for **2-Nitrophenol** obtained from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These data points serve as a fingerprint for the identification of the molecule.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands for **2-Nitrophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
~3200-3500	Broad	O-H stretch (intramolecular hydrogen bonding)
~3010-3100	Medium	Aromatic C-H stretch
~1575	Strong	Asymmetric NO ₂ stretch
~1490	Strong	Aromatic C=C stretch
~1335	Strong	Symmetric NO ₂ stretch
~1200-1300	Strong	C-O stretch
~867	Strong	C-H out-of-plane bend for substituted benzene

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 2: UV-Vis Absorption Maxima (λ_{max}) for **2-Nitrophenol**

Solvent	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Notes
Cyclohexane	271.6	~350	The band at 271.6 nm is assigned to a charge-transfer excitation.[6]
Methanol	~275	~350	Solvatochromic shifts are observed in polar protic solvents.[7]
DMSO	~278	~355	Solvatochromic shifts are observed in polar aprotic solvents.[7]
Aqueous Solution	354	-	Upon addition of NaBH ₄ , this peak can shift to 416 nm due to phenolate ion formation.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shifts for **2-Nitrophenol** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.58	Singlet (broad)	1H	Ar-OH
8.10	Doublet of doublets	1H	H-3 (ortho to NO ₂)
7.58	Doublet of triplets	1H	H-5
7.15	Doublet of doublet of doublets	1H	H-6
6.99	Doublet of triplets	1H	H-4

Data obtained from 300 MHz spectrum in CDCl₃.[\[10\]](#)[\[11\]](#)

Table 4: ^{13}C NMR Chemical Shifts for **2-Nitrophenol** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~163.7	C1 (C-OH)
~139.4	C2 (C-NO ₂)
~125.9	C5
~124.9	C3
~121.3	C4
~115.5	C6

Note: Specific assignments can vary slightly based on solvent and experimental conditions.[\[12\]](#)
[\[13\]](#)

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments for **2-Nitrophenol**

m/z	Relative Intensity	Assignment
139	High	Molecular Ion $[\text{M}]^+$
109	Moderate	$[\text{M}-\text{NO}]^+$
93	Moderate	$[\text{M}-\text{NO}_2]^+$
81	Moderate	$[\text{M}-\text{NO}-\text{CO}]^+$
65	High	$[\text{C}_5\text{H}_5]^+$

Molecular Weight: 139.11 g/mol .[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols serve as a starting point and may require

optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** For solid samples like **2-Nitrophenol**, the KBr (potassium bromide) pellet method is commonly used.^[1] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.^[1] Alternatively, a melt can be prepared.^[5]
- **Instrument Setup:** An FTIR (Fourier-Transform Infrared) spectrometer is used. A background spectrum of the pure KBr pellet or the empty sample compartment is recorded.
- **Data Acquisition:** The sample pellet is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} .^[1]
- **Data Analysis:** The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.^[17]

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** A dilute solution of **2-Nitrophenol** is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol).^[18] The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).
- **Instrument Setup:** A UV-Vis spectrophotometer is used. The instrument is calibrated using a cuvette filled with the pure solvent as a blank.
- **Data Acquisition:** The sample solution is placed in a quartz cuvette. The absorbance is measured over a wavelength range, typically from 200 to 400 nm, to obtain the absorption spectrum.^[18]
- **Data Analysis:** The spectrum is examined to determine the wavelength(s) of maximum absorbance (λ_{max}), which are characteristic of the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

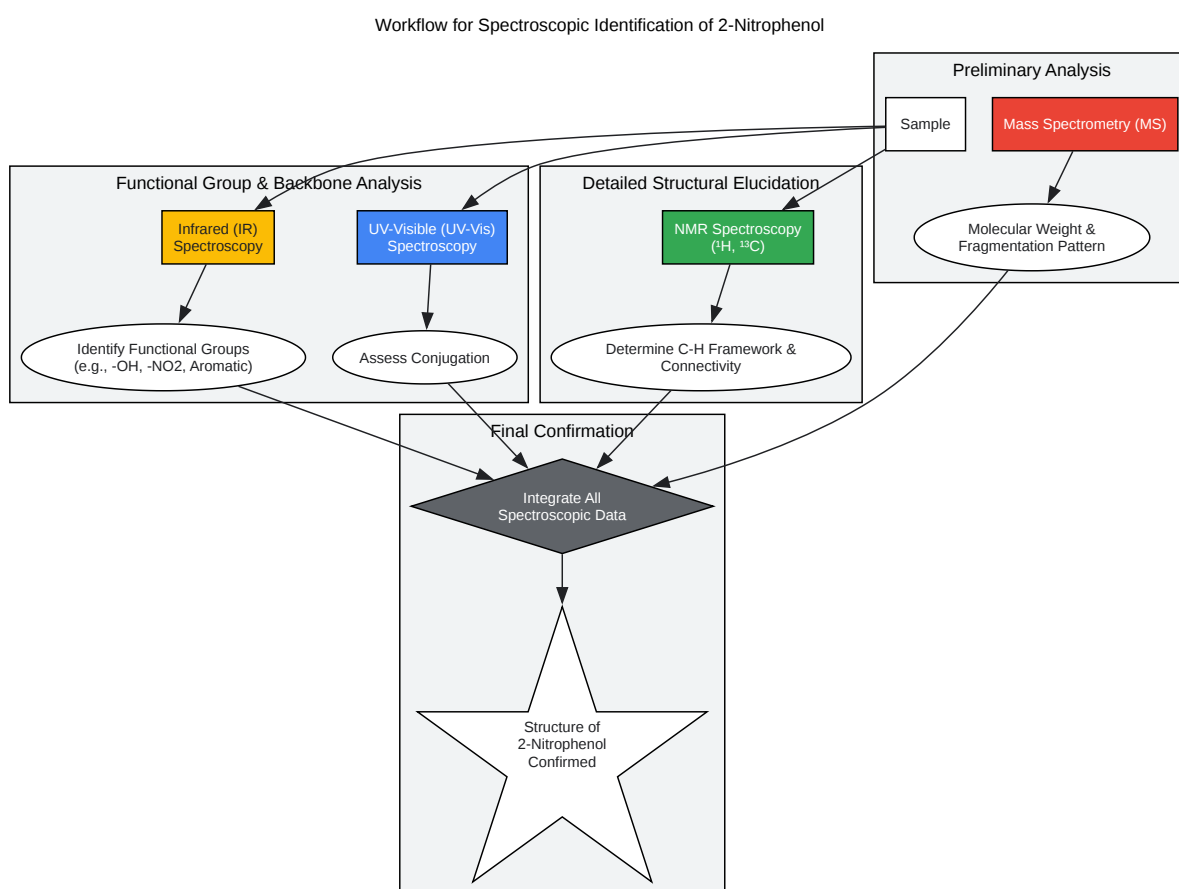
- **Sample Preparation:** A few milligrams of **2-Nitrophenol** are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.^[19] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.^[19]
- **Instrument Setup:** The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 300 MHz or higher). The magnetic field is shimmed to ensure homogeneity.
- **Data Acquisition:** For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.
- **Data Analysis:** The FID is Fourier-transformed to produce the NMR spectrum. The chemical shifts, integration (for ^1H), and multiplicity (splitting patterns) of the signals are analyzed to deduce the structure of the molecule.^[17]^[20]

Mass Spectrometry (MS) Protocol

- **Sample Introduction:** The **2-Nitrophenol** sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS).^[18]
- **Ionization:** The sample molecules are ionized, typically using Electron Impact (EI) ionization. This process involves bombarding the molecules with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M^+).^[18]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
- **Data Analysis:** The spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides additional structural information.^[21]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound such as **2-Nitrophenol**.



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Caption: Logical workflow for compound identification using multiple spectroscopic techniques.

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